2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile
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Overview
Description
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of an aminopyridinyl group linked to a phenylacetonitrile moiety through an ether linkage.
Preparation Methods
The synthesis of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-aminopyridine and 4-hydroxybenzyl cyanide.
Ether Formation: The 5-aminopyridine is reacted with 4-hydroxybenzyl cyanide in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability .
Chemical Reactions Analysis
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: The compound is employed in studies related to enzyme inhibition, receptor binding, and protein interactions.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Environmental Research: The compound is investigated for its potential use in environmental monitoring and remediation.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylacetonitrile moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile can be compared with similar compounds, such as:
2-{4-[(5-Hydroxypyridin-2-yl)oxy]phenyl}acetonitrile: This compound has a hydroxyl group instead of an amino group, which may affect its reactivity and biological activity.
2-{4-[(5-Methylpyridin-2-yl)oxy]phenyl}acetonitrile: The presence of a methyl group can influence the compound’s steric and electronic properties, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
2-[4-(5-aminopyridin-2-yl)oxyphenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-8-7-10-1-4-12(5-2-10)17-13-6-3-11(15)9-16-13/h1-6,9H,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNBZMASKPMILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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